molecular formula C12H17NO B10820347 1-Phenyl-2-(propylamino)propan-1-one CAS No. 52597-14-5

1-Phenyl-2-(propylamino)propan-1-one

Cat. No. B10820347
CAS RN: 52597-14-5
M. Wt: 191.27 g/mol
InChI Key: GXPFWFAQFTVCDU-UHFFFAOYSA-N
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Description

Propylcathinone (hydrochloride): α-Propylaminopropiophenone , is a synthetic cathinone. Cathinones are a class of compounds structurally related to the naturally occurring alkaloid cathinone, found in the khat plant (Catha edulis). Synthetic cathinones are known for their stimulant effects and are often used in research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Propylcathinone (hydrochloride) can be synthesized through several methods. One common approach involves the α-bromination of propiophenone followed by reaction with propylamine. The reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods: : Industrial production of propylcathinone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is often produced as a crystalline solid with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions: : Propylcathinone (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can yield the corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield propylcathinone ketone, while reduction may produce propylcathinone alcohol .

Scientific Research Applications

Propylcathinone (hydrochloride) is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of propylcathinone (hydrochloride) involves the inhibition of monoamine transporters, particularly those for dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects. The compound interacts with molecular targets such as the dopamine transporter (DAT) and serotonin transporter (SERT), affecting pathways related to reward and locomotion .

Comparison with Similar Compounds

Propylcathinone (hydrochloride) is similar to other synthetic cathinones, such as:

    Mephedrone (4-methylmethcathinone): Known for its stimulant and empathogenic effects.

    Methylone (3,4-methylenedioxy-N-methylcathinone): Shares structural similarities and has similar stimulant properties.

    Pentedrone (α-methylamino-valerophenone): Another synthetic cathinone with stimulant effects.

Uniqueness: : Propylcathinone (hydrochloride) is unique due to its specific propyl group, which influences its pharmacological profile and potency. This structural difference can result in variations in its interaction with monoamine transporters and its overall effects compared to other synthetic cathinones .

properties

CAS RN

52597-14-5

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-phenyl-2-(propylamino)propan-1-one

InChI

InChI=1S/C12H17NO/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3

InChI Key

GXPFWFAQFTVCDU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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